Hexanimidamide
Overview
Description
Hexanimidamide is a chemical compound with the molecular formula C6H14N2. It is known for its antiseptic and disinfectant properties and is used primarily in the form of its diisethionate salt, which is more water-soluble than its dihydrochloride counterpart . This compound has been utilized in various applications, including the treatment of dermatomycoses and superficial bacterial infections .
Preparation Methods
The preparation of hexanamidine involves several synthetic routes. One common method includes the synthesis of alkyl diphenyl ether, followed by the synthesis of hexanamidine and finally the synthesis of hexanamidine diisethionate . This method uses appropriate alkalis and solvents to increase yield and shorten reaction time. Another method involves the synthesis of hexanamidine from hexanethioic acid, O-ethyl ester .
Chemical Reactions Analysis
Hexanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hexanamidine hydrochloride is a product formed when hexanamidine reacts with hydrochloric acid .
Scientific Research Applications
Hexanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, hexanamidine hydrochloride is used as an anti-helminthic agent effective against tapeworms and other helminths . It has also been shown to have anthelmintic activity in both animals and humans. Additionally, hexanamidine is used as an antiseptic and preservative in pharmaceuticals and cosmetics .
Mechanism of Action
The exact mechanism of action of hexanamidine is not fully understood. it is presumed to be similar to quaternary ammonium compounds, involving binding to the negatively charged lipid membranes of pathogens . This binding disrupts the metabolic processes of the pathogens, leading to their death. Hexanimidamide also inhibits the growth of parasites by interfering with their metabolism or by blocking the release of histamine .
Comparison with Similar Compounds
Hexanimidamide can be compared with other similar compounds such as propamidine and pentamidine. Propamidine is a shorter congener of hexanamidine and is also used as an antiseptic and preservative . Pentamidine, on the other hand, is used primarily as an antiprotozoal agent. This compound is unique in its broad-spectrum antimicrobial and bactericidal properties, making it particularly effective against a wide range of microorganisms .
Properties
IUPAC Name |
hexanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXCKGIKBUXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402389 | |
Record name | Hexanamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5547-54-6 | |
Record name | Hexanamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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